molecular formula C9H6N4S B12430957 2-Amino-4-(6'-cyano-2'-pyridyl)thiazole

2-Amino-4-(6'-cyano-2'-pyridyl)thiazole

Cat. No.: B12430957
M. Wt: 202.24 g/mol
InChI Key: FGYXJWZIZGCRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(6’-cyano-2’-pyridyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-(6’-cyano-2’-pyridyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-methylphenyl)thiazole
  • 2-Amino-4-(4-nitrophenyl)thiazole

Uniqueness

2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is unique due to the presence of the cyano group and the pyridyl ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H6N4S/c10-4-6-2-1-3-7(12-6)8-5-14-9(11)13-8/h1-3,5H,(H2,11,13)

InChI Key

FGYXJWZIZGCRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CSC(=N2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.